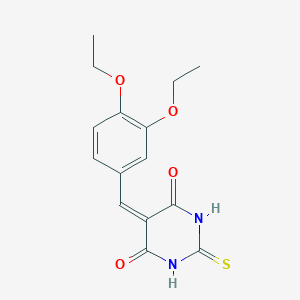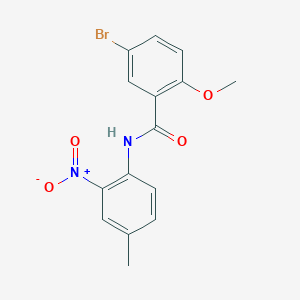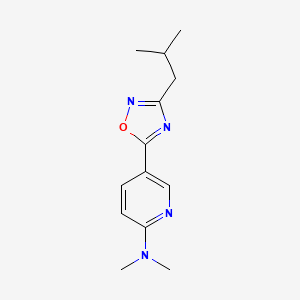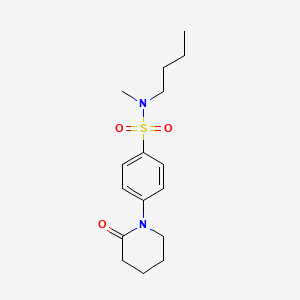![molecular formula C21H19N3 B4989562 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole (DMTPC) is a chemical compound that belongs to the class of pyrazolocarbazoles. It has been studied extensively for its potential applications in the field of medicinal chemistry. DMTPC is a heterocyclic compound that contains a pyrazole ring fused with a carbazole ring. The compound has been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to modulate the immune response and reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole in lab experiments is its broad range of biological activities. The compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory effects, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can be challenging to optimize and reproduce.
将来の方向性
There are several future directions for research on 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole. One area of interest is the development of novel synthetic methods for the compound, which could improve its yield and purity. Another area of interest is the elucidation of the compound's mechanism of action, which could provide insight into its biological activities. Additionally, further studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
合成法
5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with a tryptamine derivative. Another method involves the reaction of a pyrazole derivative with a carbazole derivative in the presence of a Lewis acid catalyst. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit antiviral activity against influenza virus and hepatitis C virus. In addition, this compound has been shown to exhibit anti-inflammatory activity in animal models of inflammation.
特性
IUPAC Name |
5,5-dimethyl-3-phenyl-4,10-dihydropyrazolo[4,3-a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-21(2)12-18-16(13-22-24(18)14-8-4-3-5-9-14)20-19(21)15-10-6-7-11-17(15)23-20/h3-11,13,23H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSBBLMQRIDSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)


![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)

![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)